molecular formula C9H11BrO3S B8252895 Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate

Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate

Cat. No.: B8252895
M. Wt: 279.15 g/mol
InChI Key: NONWJQCFQXRJSK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, an isopropoxy group at the 3-position, and a methyl ester group at the 2-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-isopropoxythiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification and isopropoxylation. One common method starts with the bromination of thiophene-2-carboxylic acid to introduce the bromine atom at the 4-position. This is followed by esterification with methanol to form the methyl ester. Finally, the isopropoxy group is introduced at the 3-position through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced thiophene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-isopropoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. The presence of the bromine atom and the isopropoxy group can influence the compound’s binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electronic properties of the thiophene ring and the substituents.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxy group instead of an isopropoxy group.

    Methyl 4-bromo-3-methoxythiophene-2-carboxylate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

Methyl 4-bromo-3-isopropoxythiophene-2-carboxylate is unique due to the combination of the bromine atom and the isopropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination can provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-3-propan-2-yloxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONWJQCFQXRJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(SC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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